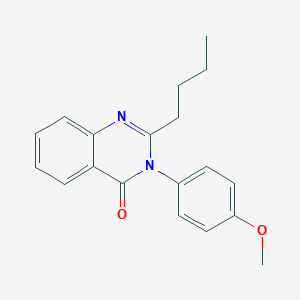![molecular formula C27H26N2O5 B295530 (4E)-4-{3-methoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B295530.png)
(4E)-4-{3-methoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E)-4-{3-methoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its synthesis, mechanism of action, and physiological effects have been extensively researched.
作用機序
The mechanism of action of (4E)-4-{3-methoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione is not yet fully understood. However, it is believed that this compound exerts its effects through the inhibition of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer development.
Biochemical and Physiological Effects:
(4E)-4-{3-methoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione has been shown to have various biochemical and physiological effects. This compound has been found to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. Additionally, this compound has been shown to have neuroprotective effects and to improve insulin sensitivity.
実験室実験の利点と制限
One of the main advantages of using (4E)-4-{3-methoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione in lab experiments is its potential as a multi-functional agent. This compound has shown promising results in various studies, and its diverse range of effects make it a potentially useful tool for researchers. However, one of the limitations of using this compound in lab experiments is its relatively complex synthesis method, which may make it difficult to obtain in large quantities.
将来の方向性
There are several potential future directions for research on (4E)-4-{3-methoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further research is needed to fully understand the mechanisms of action of this compound and to explore its potential applications in various fields, including medicine, agriculture, and environmental science.
合成法
The synthesis of (4E)-4-{3-methoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 3-(3-methylphenoxy)propyl bromide in the presence of potassium carbonate. The resulting product is then reacted with 1-phenyl-3-methyl-5-pyrazolone in the presence of glacial acetic acid to yield the final product.
科学的研究の応用
(4E)-4-{3-methoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, including its potential use as an anti-inflammatory agent, antioxidant, and anticancer agent.
特性
分子式 |
C27H26N2O5 |
|---|---|
分子量 |
458.5 g/mol |
IUPAC名 |
(4E)-4-[[3-methoxy-4-[3-(3-methylphenoxy)propoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C27H26N2O5/c1-19-8-6-11-22(16-19)33-14-7-15-34-24-13-12-20(18-25(24)32-2)17-23-26(30)28-29(27(23)31)21-9-4-3-5-10-21/h3-6,8-13,16-18H,7,14-15H2,1-2H3,(H,28,30)/b23-17+ |
InChIキー |
JFUNFEXHUZDNAH-HAVVHWLPSA-N |
異性体SMILES |
CC1=CC(=CC=C1)OCCCOC2=C(C=C(C=C2)/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4)OC |
SMILES |
CC1=CC(=CC=C1)OCCCOC2=C(C=C(C=C2)C=C3C(=O)NN(C3=O)C4=CC=CC=C4)OC |
正規SMILES |
CC1=CC(=CC=C1)OCCCOC2=C(C=C(C=C2)C=C3C(=O)NN(C3=O)C4=CC=CC=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-[2-(dibenzylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B295447.png)

![4-Bromo-2-(bromomethyl)-8-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B295453.png)


![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295461.png)
![6-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295464.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295466.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-2-(methylsulfanyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295467.png)
![(6Z)-2-butyl-6-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295468.png)
![6-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295469.png)
![6-{[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-2-isobutyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295470.png)
![(6E)-6-{[1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295471.png)
![2-(ethylsulfanyl)-5-imino-6-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295472.png)